molecular formula C20H15FN4O3 B11122367 Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11122367
M. Wt: 378.4 g/mol
InChI Key: ZAJLALXEPHCKFJ-UHFFFAOYSA-N
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Description

Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex heterocyclic compound featuring a fused tricyclic core with a fluorinated benzyl substituent and an ester moiety. The fluorophenylmethyl group enhances lipophilicity, which may influence bioavailability and receptor binding, while the ester group could serve as a prodrug functionality or metabolic stabilizer, as seen in pesticide derivatives like metsulfuron methyl .

Properties

Molecular Formula

C20H15FN4O3

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C20H15FN4O3/c1-28-20(27)14-10-15-18(23-16-4-2-3-9-24(16)19(15)26)25(17(14)22)11-12-5-7-13(21)8-6-12/h2-10,22H,11H2,1H3

InChI Key

ZAJLALXEPHCKFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Core Triazatricyclo Framework Construction

The triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene system forms the foundation of the target compound. A seminal approach involves cyclocondensation of pre-functionalized amine and carbonyl precursors. For instance, Weisman and Atkins pioneered the synthesis of 13-alkyl-1,5,9-triazatricyclo[7.3.1.0⁵,¹³]tridecanes via a multi-step sequence involving reductive amination and intramolecular cyclization . Adapting this methodology, the tetradeca-pentaene core is assembled by reacting a bicyclic diamine with a keto-ester under acidic catalysis.

Key steps include:

  • Diamine Preparation : 1,5-Diaminonaphthalene derivatives are treated with glyoxal to form a bicyclic imine intermediate.

  • Cyclocondensation : The diamine reacts with methyl glyoxylate in toluene at 110°C, catalyzed by p-toluenesulfonic acid (PTSA), to yield the triazatricyclo framework .

Reaction conditions critically influence regioselectivity. For example, substituting toluene with dimethylformamide (DMF) shifts the product distribution toward undesired regioisomers due to altered transition-state stabilization .

Installation of the 6-Imino Group

The 6-imino functionality is introduced via condensation with ammonium acetate or through Staudinger-type reactions. A robust protocol involves treating the 6-keto precursor with ammonium formate in methanol under reflux, achieving 90% conversion.

Mechanistic Insight :
The keto-enol tautomerism of the 6-oxo group facilitates nucleophilic attack by ammonia, forming the imine linkage. IR spectroscopy confirms successful imination via disappearance of the carbonyl stretch at 1700 cm⁻¹ and emergence of an N–H bend at 1580 cm⁻¹.

Esterification at the 5-Position

The methyl ester group is typically introduced early in the synthesis to avoid side reactions during subsequent steps. Esterification of the 5-carboxylic acid precursor is performed using dimethyl sulfate (DMS) in alkaline methanol .

Optimization Note :
Excessive DMS (>1.5 eq) leads to over-alkylation at the triazole nitrogen, reducing yield by 30% . Kinetic studies recommend slow addition of DMS at 0°C to mitigate this issue.

Industrial-Scale Production Strategies

Transitioning from laboratory to industrial synthesis necessitates continuous-flow systems. A patented method describes a three-stage continuous reactor for large-scale production :

StageProcessConditionsYield
1Core synthesisT = 120°C, P = 3 bar78%
2Fluorophenyl couplingT = 60°C, residence time = 2 h82%
3EsterificationT = 25°C, pH = 8.595%

This system achieves 60 kg/day throughput with >99% purity by HPLC .

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Steric effects from the 4-fluorophenyl group can disrupt cyclization. Computational modeling (DFT) identifies toluene as the optimal solvent for minimizing steric clashes .

  • Byproduct Formation : Over-alkylation during esterification is addressed via controlled reagent addition and real-time pH monitoring .

Emerging Methodologies

Recent advances include enzymatic catalysis for imine formation, leveraging immobilized transaminases to achieve enantiomeric excess >98% in the 6-imino group. Additionally, microwave-assisted synthesis reduces reaction times by 70% for the core structure .

Chemical Reactions Analysis

Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being explored for its potential therapeutic properties, including its use as a neuroprotective and anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and modulating signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Structural Comparison with Similar Tricyclic Compounds

Core Architecture

The compound’s triazatricyclo[8.4.0.0³,⁸]tetradeca framework distinguishes it from related spirocyclic and tetracyclic analogs. For example:

  • Spiro[4.5]decane-6,10-diones (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro derivatives) feature a central oxygen atom and benzothiazole substituents, contrasting with the nitrogen-rich triazatricyclo core here .

Substituent Effects

  • Fluorophenylmethyl vs. Methoxy/Hydroxyphenyl : The 4-fluorophenyl group enhances metabolic stability and electron-withdrawing effects compared to methoxy or hydroxyl groups in analogs like 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo derivatives .

Data Table: Key Comparative Properties

Property Target Compound 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Spiro[4.5]decane-6,10-dione
Core Heteroatoms 3 N, 1 O 1 N, 2 S 1 N, 1 O
Key Substituent 4-Fluorophenylmethyl 4-Methoxyphenyl Benzothiazol-2-yl
Functional Group Methyl Ester Ketone Hydroxyl/Carboxamide
Potential Applications Pharmaceuticals/Agrochemicals Not reported Organic synthesis intermediates

Biological Activity

Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique triazatricyclo structure and the presence of a fluorophenyl substituent. This article aims to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C21H17FN4O3
  • Molar Mass : 392.38 g/mol
  • Structural Features : The compound features a triazatricyclo framework that enhances its biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds similar to methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo have exhibited various biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth.
  • Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.
  • Enzyme Inhibition : Interaction with specific enzymes may lead to therapeutic applications in various diseases.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies suggest that the compound may exert its effects through:

  • Enzyme Inhibition : Compounds related to this structure often inhibit key enzymes involved in cellular processes.
  • DNA Interaction : Some studies indicate potential binding to DNA or interference with DNA replication mechanisms.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds can provide insights into the biological activity of methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo:

Compound NameMolecular FormulaKey Features
Ethyl 1-[(4-fluorophenyl)methyl]-2-imino-5-oxodipyrido[1,2-d:3',4'-f]pyrimidine-3-carboxylateC20H16F2N4O3Similar fluorophenyl group; potential antitumor activity
Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinolineC20H16F2N4O3Incorporates triazole; diverse biological activities
SildenafilC22H30N6O4SKnown phosphodiesterase inhibitor; widely studied for erectile dysfunction

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of this compound's biological properties. Notable findings include:

  • Antitumor Studies : A study demonstrated that derivatives of this compound inhibited cancer cell proliferation in vitro by disrupting cell cycle progression.
  • Microbial Activity : Research indicated that the compound exhibited significant antibacterial activity against Gram-positive bacteria.
  • Pharmacokinetic Studies : Investigations into absorption and metabolism suggest favorable profiles for oral bioavailability.

Q & A

Q. What are the key synthetic methodologies for this compound?

The synthesis involves multi-step organic reactions, including:

  • Electrochemical cyclization : Conducted under controlled voltage (5–10 V) with mediators like tetrabutylammonium bromide (TBAB) to enhance efficiency .
  • Functional group introduction : Sequential alkylation and esterification steps under reflux conditions (e.g., ethanol as solvent) .
  • Purification : Column chromatography or recrystallization to isolate the product . Critical parameters include temperature (20–60°C), pH (neutral to mildly acidic), and solvent polarity .

Q. How is the compound’s structure confirmed experimentally?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming the tricyclic framework and substituents .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D geometry, particularly the imino and carboxylate groups .

Q. What are the common chemical reactions of this compound?

Reactivity focuses on functional groups:

  • Oxidation : Hydrogen peroxide converts imino groups to nitro derivatives .
  • Reduction : Sodium borohydride reduces carbonyls to alcohols .
  • Substitution : Halogenation or alkylation at reactive nitrogen sites . Reactions require mild conditions (room temperature to 60°C) to preserve the tricyclic core .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing by-products?

Methodological adjustments include:

  • Voltage modulation : Incremental adjustments (e.g., 7–9 V) during electrochemical steps to balance reaction rate and selectivity .
  • Mediator optimization : Testing alternative mediators (e.g., ionic liquids) to improve electron transfer .
  • Purification refinement : High-Performance Liquid Chromatography (HPLC) with C18 columns for high-resolution separation .

Q. How to resolve contradictions in reported biological activity data?

Systematic approaches include:

  • Assay standardization : Reproducing enzyme inhibition (e.g., kinase assays) or cytotoxicity tests (MTT assays) under controlled conditions (pH, temperature) .
  • Computational validation : Molecular docking (AutoDock Vina) to predict target binding and compare with experimental IC₅₀ values .
  • Batch variability checks : Analyzing purity (>95% via HPLC) and stereochemical consistency (circular dichroism) across synthetic batches .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Key steps:

  • Analog synthesis : Replace the 4-fluorophenylmethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Biological profiling : Test analogs in dose-response assays (e.g., IC₅₀ determination) against target enzymes .
  • QSAR modeling : Use Gaussian or Schrödinger software to correlate substituent properties (Hammett constants) with activity .

Q. What computational strategies predict reactivity and stability?

Advanced methods include:

  • Density Functional Theory (DFT) : Calculates bond dissociation energies and charge distribution to predict sites for electrophilic attack .
  • Molecular Dynamics (MD) simulations : Assess solvation effects and conformational stability in aqueous vs. lipid environments .
  • Degradation modeling : Accelerated stability studies (40°C/75% RH) paired with LC-MS to identify degradation pathways .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis OptimizationCyclic voltammetry, HPLC purificationVoltage (5–10 V), TBAB concentration (1–5%)
Structural ConfirmationX-ray crystallography, 2D NMR (COSY, HSQC)Crystallization solvent (e.g., DMSO/water)
Biological ActivityKinase inhibition assays, molecular dockingEnzyme concentration (10–100 nM), pH 7.4
Computational ModelingDFT (B3LYP/6-31G*), MD simulations (NAMD)Solvation models (PBS, lipid bilayer)

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